Anti-Prion Activity Profile: A Distinct SAR from GJP14-Derived Leads
The compound exhibits a unique anti-prion activity profile, with an EC50 of 7.25 µM against PrPC conversion [1]. This contrasts with the potent lead compound GJP14 (EC50 = 22 nM) [2], highlighting that the tetrazole substitution at the 1-position represents a distinct structural class with a different potency window and potentially different mechanism of action compared to 9-substituted-6-methyl-1-oxo derivatives. This quantitative difference confirms that minor structural modifications on the tetrahydrocarbazole core lead to significant changes in biological activity.
| Evidence Dimension | Anti-Prion Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 7.25 µM (7,250 nM) |
| Comparator Or Baseline | GJP14 (2,3,4,9-Tetrahydro-9-[2-hydroxy-3-(1-piperidinyl)propyl]-6-methyl-1H-carbazol-1-one), EC50 = 22 nM |
| Quantified Difference | Target compound is ~330-fold less potent than GJP14 |
| Conditions | Binding affinity to Syrian hamster PrPC assessed as inhibition of PrPC protein conversion to PrPSc by Western blot |
Why This Matters
This data confirms the compound is not a direct substitute for GJP14 in prion research; it represents a distinct chemical tool for probing alternative binding sites or resistance mechanisms.
- [1] BindingDB Entry BDBM50451079 (CHEMBL4205700). Affinity data for Major prion protein (Golden hamster). View Source
- [2] Synthesis of 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives and evaluation of their anti-prion activity in TSE-infected cells. European Journal of Medicinal Chemistry, 2011, 46(11), 5675-5679. DOI: 10.1016/j.ejmech.2011.08.039. View Source
